molecular formula C16H17N3O3 B2908211 N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797717-26-0

N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No.: B2908211
CAS No.: 1797717-26-0
M. Wt: 299.33
InChI Key: CYKBQCBYZGKVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linking a 3-acetylphenyl group to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(20)12-4-3-5-14(10-12)17-15(21)8-6-13-7-9-16(22)19(2)18-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKBQCBYZGKVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation.

    Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including pyridazinones, propanamides, and aryl-substituted derivatives. Below is a comparative analysis based on molecular features, synthesis, and inferred bioactivity:

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes Reference
N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide C₁₇H₁₇N₃O₃ 311.34 3-acetylphenyl, 1-methyl-6-oxo-dihydropyridazin Hypothetical bioactivity inferred from pyridazinone analogs (e.g., kinase inhibition)
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (BK43465) C₁₃H₁₅N₅O₃ 289.29 4-hydroxy-6-methylpyrimidin-2-yl Research-grade compound; structural focus on pyrimidine substitution (solubility/affinity trade-off)
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) C₉H₈N₄O 188.19 5-methyl-pyridin-3-yl Synthesized via cyanoacetamide coupling; evaluated for antimicrobial activity
2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-acetamide (3l) C₆H₆N₄OS 182.20 2,5-dihydro-thiazol-2-yl Thiazole-containing derivative; potential use in heterocyclic drug design

Key Observations

  • Synthesis Methodology: Derivatives like 3k and 3l () were synthesized under mild conditions (ethanol, piperidine, 0–5°C), suggesting that the target compound could be synthesized via similar nucleophilic acyl substitution or coupling reactions .

Notes

  • The target compound’s structural analysis (e.g., crystallography) could employ tools like SHELXL or WinGX/ORTEP for refinement and visualization, as these are widely used for small-molecule characterization .

Biological Activity

N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound characterized by its unique structural features, including an acetylphenyl group and a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. The compound's molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structural complexity suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into significant components:

  • Acetylphenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Dihydropyridazine Moiety : This part of the molecule has been associated with various pharmacological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Notable activities include:

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For example:

Compound NameStructural FeaturesBiological Activity
N-(4-acetylphenyl)-2-(1-methylpyridin-2-one)Acetophenone derivativeAntimicrobial
4-Acetyl-N-(pyridin-2-yl)benzamidePyridine ring substitutionAntitumor
N-(2-hydroxyphenyl)-4-(pyridin-4-yloxy)butanamideHydroxy group substitutionAntioxidant

These compounds highlight the potential of this compound in medicinal chemistry due to their unique structural attributes.

Antitumor Activity

The structural components of the compound may also contribute to antitumor effects. The presence of specific functional groups has been linked to enhanced activity against cancer cell lines.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these types of compounds can induce cell cycle arrest in cancer cells.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines using MTT assays.
  • Structure–Activity Relationship (SAR) : Research has indicated that specific substituents on the phenyl ring significantly influence the biological activity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.